molecular formula C11H15BrN2O B189521 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine CAS No. 180916-06-7

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

Cat. No. B189521
M. Wt: 271.15 g/mol
InChI Key: BNSQBAZKDMOPEO-UHFFFAOYSA-N
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Description

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a chemical compound with the CAS Number: 180916-06-7. It has a molecular weight of 271.16 and its IUPAC name is 5-bromo-2-pyridinyl 2-(1-pyrrolidinyl)ethyl ether .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is 1S/C11H15BrN2O/c12-10-3-4-11(13-9-10)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine is a white solid . It has a molecular weight of 271.16 . The compound’s InChI code is 1S/C11H15BrN2O/c12-10-3-4-11(13-9-10)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2 .

Scientific Research Applications

Tautomerism and Bromination

  • Bromination of hydroxypyridines, including derivatives similar to 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine, leads to the formation of specific bromo derivatives, depending on the structure of the substrates (Kolder & Hertog, 2010).

Synthesis and Antibacterial Activity

  • Novel 4-Pyrrolidin-3-cyanopyridine derivatives, structurally related to 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine, have been synthesized and evaluated for antimicrobial activity, showing potential as antibacterial agents (Bogdanowicz et al., 2013).

Spectroscopic and Optical Studies

  • Spectroscopic characterization, including FT-IR and NMR, of compounds structurally similar to 5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine, provides insights into their geometric structure and optical properties, useful in various applications such as material sciences (Vural & Kara, 2017).

properties

IUPAC Name

5-bromo-2-(2-pyrrolidin-1-ylethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-10-3-4-11(13-9-10)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSQBAZKDMOPEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442196
Record name 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)pyridine

CAS RN

180916-06-7
Record name 5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2,5-dibromopyridine (15.0 g, 63.3 mmol), powdered KOH (6.39 g, 114 mmol), 1-(2-hydroxyethyl)pyrrolidine (14.58 g, 126.6 mmol), and 18-crown-6 (300 mg, 1.14 mmol) in dry toluene (100 mL) was heated to 70° C. for 1 h. The solution was cooled to room temperature and water and EtOAc were added. The organic layer was washed with water and brine. The solution was dried (MgSO4), filtered, and concentrated in vacuo. Short path distillation (153° C. @0.1 mmHg) provided the title compound as a colorless oil which solidified upon cooling (14.9 g, 87%). 1H NMR (250 MHz, CDCl3): δ 8.15 (d, J=2.4 Hz, 1H), 7.65 (dd, J=2.4, 8.4 Hz, 1H), 6.67 (d, J=8.4 Hz, 1H), 4.38 (t, J=5.8 Hz, 2H), 2.84 (t, J=5.8 Hz, 2H), 2.62 (m, 4H), 1.82 (m, 4H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
6.39 g
Type
reactant
Reaction Step One
Quantity
14.58 g
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 8.00 g (69.6 mmol) of N-(2-hydroxyethyl)pyrrolidine in 150 mL of xylenes was treated with 534 mg (23.2 mmol) of Na and the mixture was heated to 80° C. until all the Na had disappeared. The reaction was cooled to 23° C. and 5.50 g (23.2 mmol) of 2,5-dibromopyridine was added. The mixture was stirred at room temperature for 2.25 h and was concentrated in vacuo. Purification by flash chromatography (SiO2; gradient of 50-70% EtOAc in hexanes) afforded 3.53 g (13.0 mmol; 56%) of the title compound.
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
534 mg
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

280 mg (7.00 mmol, 60%) NaH are added to a solution of 0.76 mL (6.14 mmol) N-(2-hydroxyethyl)pyrrolidine in 20 mL DMF at RT. The reaction solution is stirred for 45 min at RT and then 1.35 g (5.53 mmol) 2,5-dibromopyridine are added. The solution is stirred for 16 h at 70° C. and the solvent is eliminated i.vac. The residue is taken up in 100 mL EtOAc and 50 mL water and the organic phase is extracted with 40 mL saturated NaCl solution. The organic phase is dried over Na2SO4 and the solvent is eliminated i.vac. Further purification is carried out by column chromatography on silica gel (gradient: cyc/EtOAc 1:1 to EtOAc).
Name
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
0.76 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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